N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and prevalence in various biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of any substituents. Factors that could be influenced by these details include the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Antiviral Activity Against Influenza A Virus H1N1
The compound demonstrates antiviral potential against the influenza A virus subtype H1N1 . Influenza viruses remain a significant public health concern, and small molecules capable of inhibiting their replication are highly sought after. The synthetic approach involves nitrosocarbonyl chemistry, leading to nucleoside derivatives that exhibit promising antiviral activity against H1N1. These findings contribute to the ongoing efforts to combat influenza outbreaks.
Carbocyclic Nucleoside Analogues
The compound serves as a key intermediate in the synthesis of carbocyclic nucleoside analogues. Nitrosocarbonyl intermediates play a crucial role in this process, allowing for the efficient construction of these valuable compounds. Carbocyclic nucleosides find applications in antiviral drug development and as potential therapeutic agents .
Human Herpes and Varicella Viruses
While not directly related to the compound , similar nucleoside derivatives have shown moderate activity against human herpes and varicella viruses . This highlights the broader potential of nitrosocarbonyl-based chemistry in antiviral research.
Human Papillomavirus (HPV) Inhibition
Certain nucleoside derivatives derived from nitrosocarbonyl chemistry exhibit strong activity against human papillomavirus (HPV) . HPV is associated with various cancers, making these findings relevant for potential therapeutic strategies.
Organic Synthesis and Nitrosocarbonyl Chemistry
The compound’s synthetic protocol relies on nitrosocarbonyl chemistry, which is a fascinating area of organic chemistry. Nitrosocarbonyls are fleeting intermediates with diverse synthetic applications . Researchers continue to explore their reactivity and utility in various contexts.
Mechanism of Action
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-15(18-12-17(21)9-5-2-6-10-17)14-11-22-16(19-14)13-7-3-1-4-8-13/h1,3-5,7-9,11,21H,2,6,10,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNSJDIAULZNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
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